2-Amino-5-hidroxipirimidina

Descripción general

Descripción

2-Amino-5-hydroxypyridine, also known as 3-amino-3-pyridinol, is a pyridine derivative with the molecular formula C5H6N2O. It is characterized by the presence of both an amino group and a hydroxyl group attached to the pyridine ring. This compound is a light yellow crystalline solid at room temperature and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Demethoxylation Method: A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine involves the protective reaction of 2-amino-5-bromopyridine with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine. This intermediate undergoes methoxylation with sodium methylate to form 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine.

Halogen Substitution Method: This method uses 2-amino-5-bromo(iodo)pyridine as the raw material. The compound reacts with a protective amido group, followed by halogen substitution with sodium benzylalcohol.

Industrial Production Methods:

- Industrial production of 2-amino-5-hydroxypyridine typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The demethoxylation method is particularly favored due to its efficiency and scalability.

Types of Reactions:

Oxidation: 2-Amino-5-hydroxypyridine can undergo oxidation reactions to form various quinonoid structures.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Quinonoid derivatives.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Amino-5-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Industry: It is used in the production of agrochemicals and dyes.

Mecanismo De Acción

Target of Action

It’s known that the compound is an important pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

The compound contains an active amino group and a hydroxyl group , which could potentially interact with various biological targets. The specifics of these interactions would depend on the context of the pharmaceutical application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-hydroxypyridine. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions help maintain the compound’s stability, which could in turn influence its efficacy and action.

Análisis Bioquímico

Biochemical Properties

2-Amino-5-hydroxypyridine is a pyridine derivative, which due to its active amino and hydroxy groups, serves as an important intermediate in biochemical reactions . It is widely used in the synthesis of drugs for hypertension and renal stimulants . The compound’s ability to form complexes with a number of transition metals has been noted, and it has been found to inhibit the corrosion of aluminium and copper in acidic solutions .

Cellular Effects

The cellular effects of 2-Amino-5-hydroxypyridine are largely related to its role as an intermediate in various biochemical reactions. It has been reported that 2-Amino-5-hydroxypyridine is used as an efficient antioxidant in human low-density lipoproteins

Molecular Mechanism

Its role as an intermediate in various biochemical reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2-Amino-5-hydroxypyridine in animal models. It has been reported that in a safety assessment of 2-Amino-5-hydroxypyridine, the maternal and fetal no observed adverse effect level (NOAEL) was 45 mg/kg body weight .

Metabolic Pathways

2-Amino-5-hydroxypyridine is involved in several metabolic pathways. In Rhodococcus rhodochrous strain PY11, a catabolic pathway of 2-hydroxypyridine degradation has been identified, which involves the initial hydroxylation of 2-hydroxypyridine by a four-component dioxygenase .

Comparación Con Compuestos Similares

2-Amino-3-hydroxypyridine: Similar in structure but with the hydroxyl group at the 3-position.

2-Amino-5-methoxypyridine: Contains a methoxy group instead of a hydroxyl group at the 5-position.

2-Amino-5-bromopyridine: Contains a bromine atom at the 5-position instead of a hydroxyl group.

Uniqueness:

- The presence of both an amino group and a hydroxyl group in 2-amino-5-hydroxypyridine makes it a versatile intermediate for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, enhancing its potential in medicinal chemistry .

Actividad Biológica

2-Amino-5-hydroxypyridine (2A5HP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

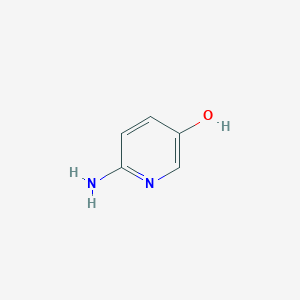

The chemical structure of 2-amino-5-hydroxypyridine can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 110.11 g/mol

- IUPAC Name: 2-Amino-5-hydroxypyridine

Synthesis Methods

Various synthetic approaches have been reported for the preparation of 2A5HP. Notably, copper-catalyzed methods have shown effective yields in the formation of C–N bonds at the C-5 position of pyridine derivatives, including 2A5HP. This method is advantageous as it avoids the use of expensive ligands and minimizes waste by-products .

Anticancer Activity

Research indicates that 2A5HP exhibits significant anticancer properties. A study evaluating its derivatives demonstrated potent inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, with IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, derivatives like 5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazones showed IC50 values ranging from 1.0 to 1.4 µM against L1210 leukemia cells, significantly prolonging survival in treated mice .

Neuroprotective Effects

In addition to its anticancer activity, 2A5HP has been explored for its neuroprotective effects. Aminopyridine derivatives, including 2A5HP, have been noted for their potential in treating neurodegenerative diseases due to their ability to enhance neuronal survival and function. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Toxicological Profile

The safety profile of 2A5HP has also been investigated. Acute toxicity studies in Wistar rats revealed that high doses (1000 mg/kg) resulted in significant mortality and clinical signs such as tremors and abnormal gait. However, lower doses (300 mg/kg) showed milder symptoms with complete recovery observed in survivors . This highlights the importance of dose management in therapeutic applications.

Table 1: Anticancer Activity of 2-Amino-5-Hydroxypyridine Derivatives

| Compound | IC50 (µM) | % T/C (at optimal dose) | Dosage (mg/kg) |

|---|---|---|---|

| 5-(Methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | 223 | 60 |

| 5-(Ethylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | 204 | 80 |

| 5-(Allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | 215 | 80 |

Table 2: Toxicological Evaluation of 2-Amino-5-Hydroxypyridine

| Dose (mg/kg) | Mortality Rate (%) | Clinical Signs Observed |

|---|---|---|

| 300 | 33% (1/3 females) | Lethargy, tremor |

| 1000 | 100% (3/3 females) | Tremor, abnormal gait, salivation |

Case Studies

- Anticancer Efficacy : In a pivotal study involving L1210 leukemia-bearing mice, treatment with thiosemicarbazone derivatives of pyridine compounds led to a significant increase in survival rates compared to controls .

- Neuroprotection : A research article highlighted the neuroprotective potential of aminopyridine derivatives in models of neurodegeneration, suggesting that these compounds could mitigate neuronal damage through antioxidant pathways .

Propiedades

IUPAC Name |

6-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401080 | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-41-4, 55717-46-9 | |

| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-5-hydroxypyridine in pharmaceutical research?

A1: 2-Amino-5-hydroxypyridine is a key metabolite of sulfapyridine, a drug used to treat bacterial infections. Understanding its formation and properties is crucial for understanding sulfapyridine's metabolic pathway and potential side effects. [, ]

Q2: How was the structure of 2-amino-5-hydroxypyridine confirmed?

A2: Early studies suggested hydroxylation of sulfapyridine, leading to the formation of 2-amino-5-hydroxypyridine. Researchers confirmed its structure through synthesis. They prepared 2-amino-5-hydroxypyridine via a Curtius reaction from 5-hydroxypicolinic acid and compared it with the isolated metabolite from dog urine, confirming its identity. [, ]

Q3: Are there any other isomers of 2-amino-5-hydroxypyridine, and were they investigated?

A3: Yes, there are three other possible isomers: 2-amino-3-hydroxypyridine, 2-amino-4-hydroxypyridine, and 2-amino-6-hydroxypyridine. Researchers synthesized these isomers to compare them with the metabolite obtained from the metabolism of sulfapyridine and to rule out their presence. This systematic approach helped solidify the identification of the correct metabolite structure. []

Q4: Have any derivatives of 2-amino-5-hydroxypyridine (6-aminopyridin-3-ol) shown potential for treating inflammatory diseases?

A4: Yes, researchers have investigated 6-amino-2,4,5-trimethylpyridin-3-ols, analogs of 6-aminopyridin-3-ol, for their anti-inflammatory properties. These compounds showed significant inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells in vitro, suggesting potential for treating inflammatory bowel disease (IBD). [, ]

Q5: What in vivo studies support the potential of 6-amino-2,4,5-trimethylpyridin-3-ols for treating IBD?

A5: In a rat model of TNBS-induced colitis, oral administration of some 6-amino-2,4,5-trimethylpyridin-3-ol derivatives led to significant alleviation of colitis symptoms. These compounds demonstrated comparable or even better efficacy than sulfasalazine, a standard IBD treatment, at much lower doses. []

Q6: Beyond IBD, are there other potential therapeutic applications for 6-aminopyridin-3-ol derivatives?

A6: Research suggests that a 6-amino-2,4,5-trimethylpyridin-3-ol analog, BJ-1108, can modulate the differentiation of Th1 and Th17 cells, key players in autoimmune diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), BJ-1108 demonstrated the ability to ameliorate disease severity, highlighting its potential for treating autoimmune disorders. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.